molecular formula C9H11NO3 B1297697 Methyl 4-amino-3-methoxybenzoate CAS No. 41608-64-4

Methyl 4-amino-3-methoxybenzoate

Cat. No. B1297697
CAS RN: 41608-64-4
M. Wt: 181.19 g/mol
InChI Key: DJLFOMMCQBAMAA-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-methoxybenzoate” is a chemical compound with the CAS Number: 41608-64-4 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of “Methyl 4-amino-3-methoxybenzoate” involves the reaction of 4-Amino-3-methoxybenzoic acid with Methanol . The reaction is carried out in a solution of Methanol (MeOH), water, and Tetrahydrofuran (THF). Lithium hydroxide (LiOH) is added in one portion at 25 °C under N2. The mixture is stirred at 25 °C for 12 hours .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-methoxybenzoate” is 1S/C9H11NO3/c1-12-8-5-6 (9 (11)13-2)3-4-7 (8)10/h3-5H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-methoxybenzoate” is a solid substance . It has a melting point of 128-131°C . The predicted boiling point is 332.0±22.0 °C and the predicted density is 1.179±0.06 g/cm3 . The storage temperature is 2-8°C and it should be protected from light .

Scientific Research Applications

  • Crystallography
    • Methyl 4-amino-3-methoxybenzoate has been studied in the field of crystallography .
    • The crystal structure of methyl 4-amino-3-methoxybenzoate was published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
    • Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the available information .
  • Chemical Synthesis
    • Methyl 4-amino-3-methoxybenzoate can be used as a starting material in chemical synthesis .
    • It can be used in the synthesis of other complex organic compounds .
    • Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the available information .
  • Pharmaceuticals
    • Methyl 4-amino-3-methoxybenzoate could potentially be used in the pharmaceutical industry .
    • It could be used as a precursor in the synthesis of pharmaceutical compounds .
    • Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the available information .

Safety And Hazards

“Methyl 4-amino-3-methoxybenzoate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFOMMCQBAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194434
Record name Methyl 4-amino-3-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-methoxybenzoate

CAS RN

41608-64-4
Record name Benzoic acid, 4-amino-3-methoxy-, methyl ester
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name METHYL 4-AMINO-3-METHOXYBENZOATE
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 3-methoxy-4-nitrobenzoate (1.20 g, 5.7 mmol) and 5% Pd—C (1.0 g) in EtOH (30 mL) and THF (20 mL) was hydrogenated overnight at 1 atm. The mixture was filtered and the filtrate was evaporated. The residue was chromatographed on silica-gel with CHCl3 as eluent, and the solid obtained was further purified by recrystallization from CHCl3-n-hexane to give 805 mg (78%) methyl 4-amino-3-methoxybenzoate as white plates. mp 126–128; IR (KBr) 3475, 1700 cm−1; 1H-NMR (CDCl3) δ 3.86 (3H, s), 3.89 (3H, s), 4.21 (2H, br s), 6.66 (1H, d, J=8.3 Hz), 7.45 (1H, d, J=1.9 Hz), 7.54 (1H, dd, J=1.9 and 8.3 Hz); MS (FAB) m/z 182 (M++1); Anal. Calcd for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, 59.65; H. 6.15; N, 7.65.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
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solvent
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Quantity
20 mL
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solvent
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Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

10% palladium-carbon (containing 50% water, 15 g) was added to a solution of methyl 3-methoxy-4-nitrobenzoate (150 g) in methanol (600 mL) and THF (300 mL), and the reaction solution was stirred at a hydrogen pressure of 0.9 MPa at 50° C. to 64° C. for 6.5 hours. The reaction solution was left to cool to room temperature and then filtered through celite. The resulting filtrate was concentrated under reduced pressure to obtain 134 g of the title compound. The property values corresponded to the reported values (CAS #41608-64-4).
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-3-methoxybenzoate
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Reactant of Route 6
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Methyl 4-amino-3-methoxybenzoate

Citations

For This Compound
60
Citations
IN Korkmaz, U Güller, R Kalın, H Özdemir… - Chemistry & …, 2023 - Wiley Online Library
… which are; (1) methyl 4-amino-3-bromo-5-fluorobenzoate, (2) methyl 4-amino-3-methoxybenzoate, (3) methyl 4-amino-3-chlorobenzoate, (4) methyl 4amino-2-bromobenzoate, (5) …
Number of citations: 3 onlinelibrary.wiley.com
K Peters, EM Peters, T Ortmann… - … für Kristallographie-New …, 1998 - degruyter.com
Source of material: The title compound, an early synthetic precursor to dimeric naphthylisoquinoline alkaloids (see ref. 1) was prepared according to ref. 2 by catalytic hydrogénation of …
Number of citations: 1 www.degruyter.com
CAL Mahaffy - Synthesis and Reactivity in Inorganic and Metal …, 1985 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: ethyl 2-aminobenzoate, ethyl 3-aminobenzoate, ethyl 4-(N,N-dimethylamino)benzoate, methyl 4-amino-3-…
Number of citations: 6 www.tandfonline.com
AÖ Kesebir, P Güller, R Kalın… - Biotechnology and …, 2022 - Wiley Online Library
… The following molecules, given in Figure 1, were tested: methyl 4-amino-3-bromo-5-fluorobenzoate (1), methyl 4-amino-3-methoxybenzoate (2), methyl 4-amino-3-chlorobenzoate (3), …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
R Xu, J Hong, CL Morse, VW Pike - Journal of medicinal chemistry, 2010 - ACS Publications
… The ring-opened radioligand, (([methoxy- 11 C]1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate; [ 11 C]13), showed an especially favorable array of properties for future …
Number of citations: 27 pubs.acs.org
TG Lohith, R Xu, T Tsujikawa, CL Morse… - Synapse, 2014 - Wiley Online Library
… We have previously reported two novel 5‐HT 4 receptor radioligands, namely [methoxy‐ 11 C](1‐butylpiperidin‐4‐yl)methyl 4‐amino‐3‐methoxybenzoate; [ 11 C]RX‐1), and the [ 18 F]3…
Number of citations: 8 onlinelibrary.wiley.com
T Lohith, M Fujita, T Tsujikawa, R Xu, S Zoghbi… - 2012 - Soc Nuclear Med
… We have recently prepared two novel 5-HT 4 receptor PET radioligands, namely [methoxy-C-11](1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate; [C-11]RX-1) and the [F-18]3-…
Number of citations: 0 jnm.snmjournals.org
Y Kitahara, H Onikura, A Kubo - Natural Product Letters, 1993 - Taylor & Francis
A tetracyclic aromatic alkaloid, norsegoline (1) was synthesized from methyl 4-amino-3-methoxybenzoate (2) and 5-methoxymethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (3) in six …
Number of citations: 4 www.tandfonline.com
Z Liu, RC Larock - Tetrahedron, 2007 - Elsevier
… To a solution of 0.905 g of methyl 4-amino-3-methoxybenzoate (5 mmol) and 0.84 g of NaHCO 3 (10 mmol) in 15 mL of CH 2 Cl 2 at room temperature was added 0.893 g of ICl (5.5 …
Number of citations: 134 www.sciencedirect.com
H Lei, M Mo, Y He, Y Wu, W Zhu, L Wu - Bioorganic Chemistry, 2019 - Elsevier
… mAzo was synthesized from methyl 4-amino-3-methoxybenzoate, with pyridine as a ligand and CuBr as the catalyst following published protocols [41] (Fig. S1, ESI ƚ ). As control, …
Number of citations: 9 www.sciencedirect.com

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